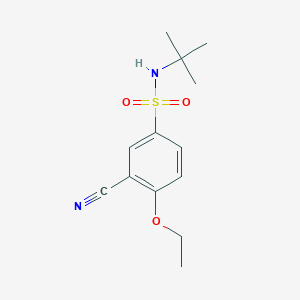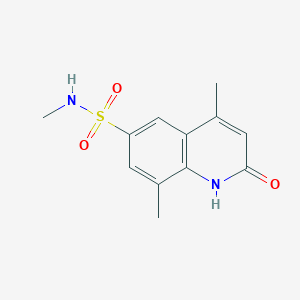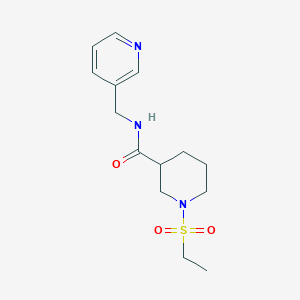![molecular formula C16H20ClNO3 B4425708 (5-{[(5-chloro-2-methoxybenzyl)(ethyl)amino]methyl}-2-furyl)methanol](/img/structure/B4425708.png)
(5-{[(5-chloro-2-methoxybenzyl)(ethyl)amino]methyl}-2-furyl)methanol
Descripción general
Descripción
(5-{[(5-chloro-2-methoxybenzyl)(ethyl)amino]methyl}-2-furyl)methanol, also known as CMF, is a synthetic compound that is widely used in scientific research. It was first synthesized in the early 1990s and has since been the subject of numerous studies due to its potential applications in medicine and biochemistry. In
Mecanismo De Acción
The mechanism of action of (5-{[(5-chloro-2-methoxybenzyl)(ethyl)amino]methyl}-2-furyl)methanol is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to increase the production of antioxidants, such as glutathione. This compound has been shown to have anti-cancer effects by inducing apoptosis, inhibiting angiogenesis, and reducing the proliferation of cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (5-{[(5-chloro-2-methoxybenzyl)(ethyl)amino]methyl}-2-furyl)methanol in lab experiments is its relative ease of synthesis. This compound can be synthesized on a small scale in a laboratory setting, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic at high concentrations, and caution should be exercised when handling and using this compound.
Direcciones Futuras
There are many potential future directions for research on (5-{[(5-chloro-2-methoxybenzyl)(ethyl)amino]methyl}-2-furyl)methanol. One area of research could focus on the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of research could focus on the identification of new targets for this compound, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in medicine and biochemistry.
Aplicaciones Científicas De Investigación
(5-{[(5-chloro-2-methoxybenzyl)(ethyl)amino]methyl}-2-furyl)methanol has been the subject of numerous scientific studies due to its potential applications in medicine and biochemistry. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. This compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a neuroprotective agent.
Propiedades
IUPAC Name |
[5-[[(5-chloro-2-methoxyphenyl)methyl-ethylamino]methyl]furan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c1-3-18(10-14-5-6-15(11-19)21-14)9-12-8-13(17)4-7-16(12)20-2/h4-8,19H,3,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNUIWVPGBLTFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(O1)CO)CC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(2,4-dimethylphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4425649.png)
![N-(1-methyl-2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-furamide](/img/structure/B4425655.png)
![6-methyl-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4425657.png)


![2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4425690.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4425696.png)


![3-(3-pyridinyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4425712.png)

![3-methyl-12-(3-pyridinyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4425735.png)
![{5-[(2-butylpyrrolidin-1-yl)methyl]-2-furyl}methanol](/img/structure/B4425744.png)